molecular formula C17H15N3O B7462802 N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide

N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide

Cat. No. B7462802
M. Wt: 277.32 g/mol
InChI Key: ZRBNXFBCUKVGEY-UHFFFAOYSA-N
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Description

N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide, also known as EPCA-2, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In

Scientific Research Applications

N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer to other parts of the body.

Mechanism of Action

The mechanism of action of N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. Specifically, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell survival and proliferation. Additionally, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the expression of various genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have anti-inflammatory effects. Specifically, this compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have neuroprotective effects, which could potentially be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide in lab experiments is its specificity. This compound has been shown to selectively target cancer cells, while leaving normal cells unharmed. Additionally, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have low toxicity, which could potentially make it a safer alternative to traditional chemotherapy drugs. However, one limitation of using N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide in lab experiments is its solubility. This compound has low solubility in water, which could potentially limit its effectiveness in certain experiments.

Future Directions

There are a number of potential future directions for research on N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide. One area of research could be to further elucidate the mechanism of action of this compound. Additionally, researchers could investigate the potential use of N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide in combination with other anti-cancer drugs to enhance its effectiveness. Another potential area of research could be to investigate the use of N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide in the treatment of other diseases, such as neurodegenerative diseases. Finally, researchers could investigate ways to improve the solubility of N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide, which could potentially increase its effectiveness in certain experiments.
Conclusion
In conclusion, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide, or N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide, is a small molecule that has potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising tool for studying various biological processes. While there are limitations to using N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide in lab experiments, its specificity and low toxicity make it a promising candidate for further research.

Synthesis Methods

The synthesis of N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide involves a multi-step process that begins with the reaction of 2-acetylpyridine with ethyl chloroformate to form a key intermediate. This intermediate is then reacted with 2-aminobenzoic acid to form the final product, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-18-17(21)13-11-16(15-9-5-6-10-19-15)20-14-8-4-3-7-12(13)14/h3-11H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBNXFBCUKVGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-(pyridin-2-YL)quinoline-4-carboxamide

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